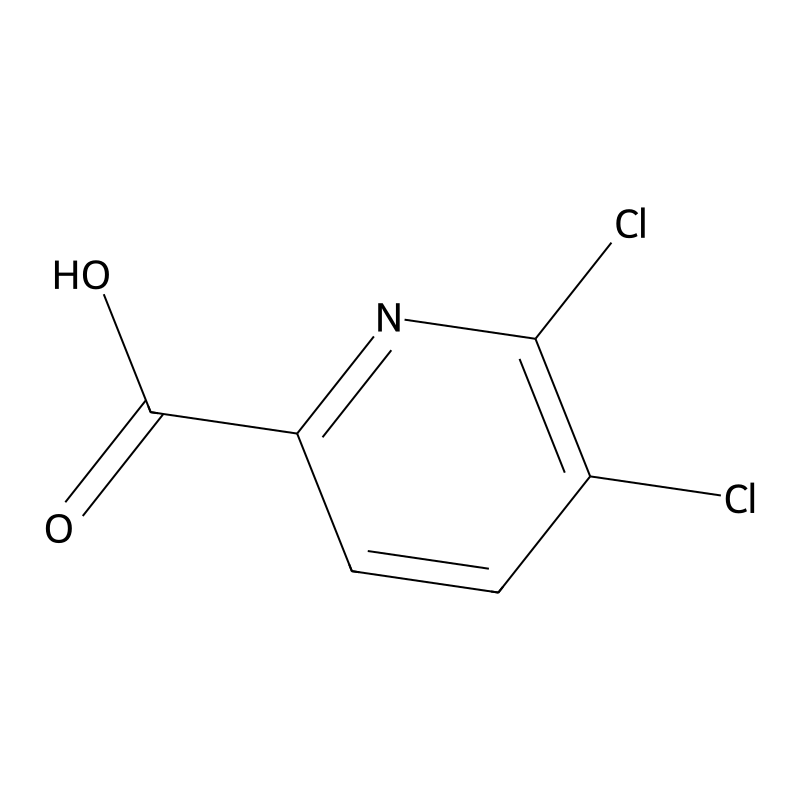

5,6-Dichloropicolinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Herbicide for Broad-Leaved Weed Control

Scientific Field: Agriculture and Environmental Science.

Summary: Clopyralid is a post-emergence herbicide used to control broad-leaved weeds in various crops. It has high aqueous solubility and volatility, which increases the risk of leaching to groundwater. Persistence in soil and water systems depends on environmental conditions.

Methods of Application: Clopyralid is applied post-emergence to crops such as cereals (wheat, barley, oats, triticale), turf, ornamentals, non-cropped land, and fallow land.

Results: Effective control of broad-leaved weeds.

Plant Growth Regulation

Scientific Field: Plant Physiology and Crop Science.

Summary: Clopyralid affects plant growth by inhibiting auxin transport. It can be used to regulate plant height, branching, and fruit development.

Methods of Application: Foliar application or soil treatment.

Results: Alters plant morphology and development.

5,6-Dichloropicolinic acid is a chemical compound with the molecular formula C₆H₃Cl₂NO₂. It is a derivative of picolinic acid, characterized by the substitution of two chlorine atoms at the 5th and 6th positions of the pyridine ring. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and agriculture. Its unique structure contributes to its reactivity and biological properties, making it a subject of significant scientific interest.

- Metal Chelation: The carboxylic acid group can form complexes with metal ions, potentially impacting biological processes.

- Ligand Binding: The pyridine ring might act as a ligand and bind to specific receptors in biological systems.

- Oxidation: Under specific conditions, this compound can be oxidized to yield various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Electrochemical reduction can convert 3,5,6-trichloropicolinic acid into 5,6-dichloropicolinic acid using electrodes such as glassy carbon or nickel.

- Substitution: The chlorine atoms in this compound can be replaced with other functional groups through nucleophilic substitution reactions.

The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, reduction may yield partially dechlorinated derivatives, while substitution can introduce new functional groups into the molecule.

Research indicates that 5,6-Dichloropicolinic acid exhibits notable biological activity. It has been studied for its potential as a plant growth regulator, affecting the synthesis of DNA, RNA, and proteins in plants. At low concentrations, it can induce uncontrolled cell division and growth. Additionally, its interactions with various biomolecules make it a candidate for further exploration in medicinal chemistry and agricultural applications.

Several methods exist for synthesizing 5,6-Dichloropicolinic acid:

- Hydrazine Reaction: One common approach involves reacting 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent followed by acidification. This method typically yields high purity and good yields.

- Electrolytic Synthesis: An electrolytic method uses alkaline aqueous solutions to facilitate the reduction of tetrachloropicolinic acid to produce the desired compound. This process is conducted under controlled pH conditions to optimize yield .

These methods are optimized for industrial production to ensure efficiency and cost-effectiveness.

5,6-Dichloropicolinic acid has a variety of applications:

- Agriculture: It is utilized as a herbicide and plant growth regulator due to its ability to modulate plant growth processes.

- Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

- Biological Research: Its properties are explored for potential therapeutic applications in medicine.

Studies on the interactions of 5,6-Dichloropicolinic acid with biological systems have revealed its capacity to influence cellular processes. The compound's mechanism of action may involve binding to specific receptors or enzymes that regulate growth pathways in plants. Further research is ongoing to elucidate these interactions and their implications for agricultural practices and potential therapeutic uses.

Several compounds share structural similarities with 5,6-Dichloropicolinic acid:

| Compound Name | Molecular Formula | Chlorine Substitution Position | Unique Features |

|---|---|---|---|

| 3,5-Dichloropicolinic acid | C₆H₄Cl₂NO₂ | 3rd and 5th | Fewer chlorine substitutions affecting reactivity |

| 3,5,6-Trichloropicolinic acid | C₆H₃Cl₃NO₂ | 3rd, 5th, and 6th | More chlorine substitutions enhance herbicidal activity |

| 2,6-Dichloropicolinic acid | C₆H₄Cl₂NO₂ | 2nd and 6th | Different substitution pattern influences biological activity |

5,6-Dichloropicolinic acid stands out due to the specific positioning of its chlorine atoms on the pyridine ring. This arrangement significantly affects its chemical reactivity and biological activity compared to similar compounds.

Aqueous Solubility Characteristics

5,6-Dichloropicolinic acid exhibits limited solubility in water compared to its parent compound picolinic acid. This reduced aqueous solubility is attributed to the presence of two chlorine substituents at positions 5 and 6 of the pyridine ring, which significantly increase the hydrophobic character of the molecule [1]. The electron-withdrawing nature of the chlorine atoms affects the overall polarity and hydrogen bonding capacity of the compound.

Related chlorinated picolinic acid derivatives show varying water solubilities. For comparison, 6-chloropicolinic acid demonstrates a water solubility of approximately 3.40 g/L at unspecified temperature conditions [1], while the parent picolinic acid shows much higher aqueous solubility at 887 g/L at 20°C [2]. The additional chlorine substitution in 5,6-dichloropicolinic acid is expected to further reduce water solubility below that of the monochloro derivative.

Organic Solvent Solubility

The compound demonstrates enhanced solubility in organic solvents due to its increased lipophilic character imparted by the dichlorine substitution pattern. The calculated LogP value of 1.86 indicates moderate lipophilicity [3], suggesting good solubility in moderately polar organic solvents. Similar picolinic acid derivatives show solubility in dimethyl sulfoxide (DMSO) and methanol [1], with the chlorinated derivatives generally exhibiting improved dissolution in non-polar to moderately polar organic media.

The solubility behavior follows expected trends based on molecular polarity considerations. The presence of the carboxylic acid functional group maintains some degree of polar character, enabling dissolution in protic solvents, while the dichlorine substitution enhances compatibility with aprotic organic solvents [4].

Thermal Behavior (Melting Point, Decomposition)

Melting Point Characteristics

While specific melting point data for 5,6-dichloropicolinic acid was not found in the literature search, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The compound 4,6-dichloropicolinic acid, an isomer with similar molecular structure, exhibits a melting point of 111-112°C [5]. This suggests that 5,6-dichloropicolinic acid likely falls within a comparable temperature range.

The thermal behavior of picolinic acid derivatives is influenced by several factors including intermolecular hydrogen bonding, crystal packing efficiency, and molecular symmetry. Chlorine substitution generally affects melting points through changes in molecular packing and intermolecular interactions [6].

Thermal Decomposition Processes

Based on thermal analysis studies of related picolinic acid derivatives, decomposition typically occurs through multiple stages. Research on picolinate complexes indicates that thermal decomposition of picolinic acid derivatives generally begins around 390-400°C under oxidative conditions [7] [8]. The decomposition mechanism involves initial loss of the carboxyl group followed by degradation of the pyridine ring structure.

For similar chlorinated pyridine carboxylic acids, thermal stability extends to temperatures well above normal handling conditions. The compound 6-chloro-5-fluoropicolinic acid shows predicted thermal stability with decomposition temperatures exceeding 300°C . The presence of electron-withdrawing chlorine substituents may enhance thermal stability by stabilizing the aromatic ring system against thermal degradation.

Studies on picloram (4-amino-3,5,6-trichloropicolinic acid) demonstrate that decomposition begins at approximately 190°C with sublimation occurring under reduced pressure [10]. This suggests that 5,6-dichloropicolinic acid may exhibit similar sublimation behavior under appropriate conditions.

pH-Dependent Stability and Reactivity

Acid-Base Properties

The pH-dependent behavior of 5,6-dichloropicolinic acid is governed by the ionization equilibria of both the carboxylic acid group and the pyridine nitrogen. The compound exists in multiple ionization states depending on solution pH, following the general behavior pattern observed for pyridinecarboxylic acids [11] [12].

Comparative studies of pyridinecarboxylic acids show that chlorine substitution significantly affects pKa values. For 6-chloropicolinic acid, the predicted pKa is 3.27 ± 0.10 [1], representing a significant increase in acidity compared to unsubstituted picolinic acid (pKa = 1.07) [2]. The additional chlorine substituent in 5,6-dichloropicolinic acid is expected to further enhance acidity through increased electron withdrawal.

pH Stability Profile

The stability of 5,6-dichloropicolinic acid varies with pH due to different ionization states having distinct chemical reactivities. In strongly acidic conditions (pH < 2), the compound exists primarily as the neutral zwitterionic form, while at intermediate pH values (2-6), the carboxylate anion predominates. Above pH 6, both the carboxyl and pyridine nitrogen may be in their basic forms [11].

Decarboxylation studies of related pyridinecarboxylic acids indicate maximum stability occurs at the isoelectric pH, with decreased stability at both higher and lower pH values [12]. This suggests that 5,6-dichloropicolinic acid exhibits optimal chemical stability within a specific pH range corresponding to its isoelectric point.

Chemical Reactivity Considerations

The reactivity of 5,6-dichloropicolinic acid is pH-dependent due to changes in electron density distribution with ionization state. In acidic conditions, the protonated carboxyl group is less reactive toward nucleophilic attack, while the neutral pyridine nitrogen is more susceptible to electrophilic reactions. Conversely, in basic conditions, the carboxylate anion becomes more nucleophilic while the pyridine nitrogen remains largely unreactive [13].